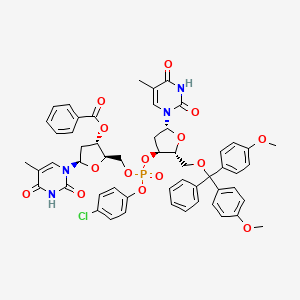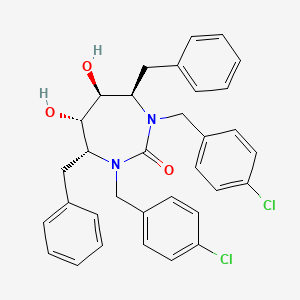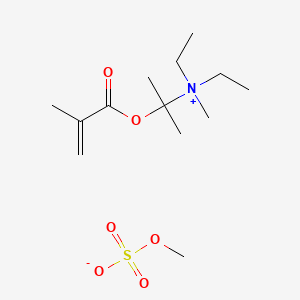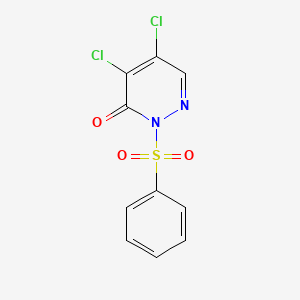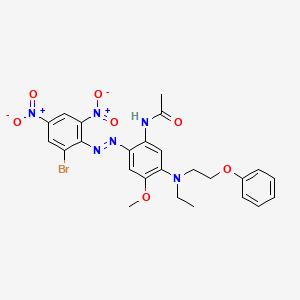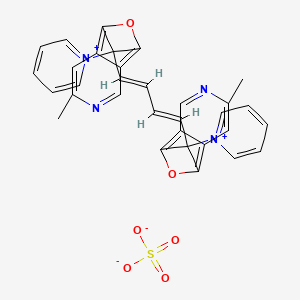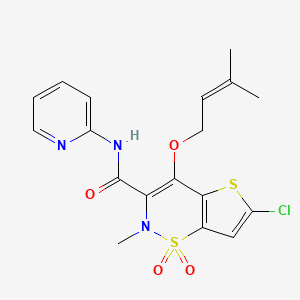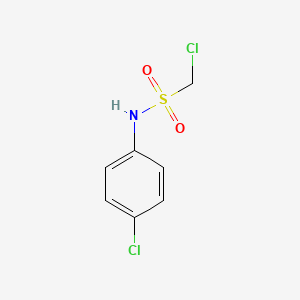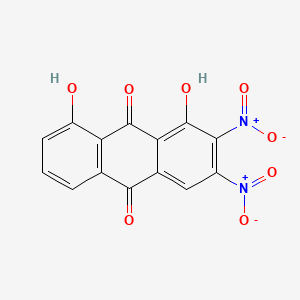
1,8-Dihydroxydinitroanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxydinitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and can be used in dye and pigment production.
Industry: It can be used as an energetic combustion catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .
Comparison with Similar Compounds
1,8-Dihydroxydinitroanthraquinone can be compared with other similar compounds, such as:
1,8-Dihydroxyanthraquinone: Lacks nitro groups and has different chemical reactivity and biological activity.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group and exhibits different inhibitory activity against enzymes.
Emodin (3-methyl-1,6,8-trihydroxyanthraquinone): A naturally occurring anthraquinone with different biological activities.
The presence of two nitro groups in this compound makes it unique and enhances its antibacterial properties compared to its analogs .
Properties
CAS No. |
68437-03-6 |
|---|---|
Molecular Formula |
C14H6N2O8 |
Molecular Weight |
330.21 g/mol |
IUPAC Name |
1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H |
InChI Key |
ZCRVFYDOGREPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


